molecular formula C10H14N2O2 B13311624 Methyl 2-amino-4-(dimethylamino)benzoate

Methyl 2-amino-4-(dimethylamino)benzoate

Cat. No.: B13311624
M. Wt: 194.23 g/mol
InChI Key: MVAKACUHJFCGGI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(dimethylamino)benzoate: is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with both an amino group and a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(dimethylamino)benzoate typically involves the esterification of 2-amino-4-(dimethylamino)benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of amino groups.

    Substitution: Formation of various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 2-amino-4-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(dimethylamino)benzoate involves its interaction with various molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)benzoate
  • Ethyl 4-(dimethylamino)benzoate
  • Methyl 2-(dimethylamino)benzoate

Uniqueness

Methyl 2-amino-4-(dimethylamino)benzoate is unique due to the presence of both amino and dimethylamino groups on the aromatic ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, setting it apart from other similar compounds.

Biological Activity

Methyl 2-amino-4-(dimethylamino)benzoate, also known as methyl 4-dimethylaminobenzoate, is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a benzoate structure with a dimethylamino group, which contributes to its biological activity. The molecular formula is C10H14N2O2C_{10}H_{14}N_2O_2, and it has a molecular weight of approximately 198.24 g/mol.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against specific bacterial strains. For instance:
    • Escherichia coli: MIC = 0.0048 mg/mL
    • Staphylococcus aureus: MIC = 0.0195 mg/mL
    • Bacillus mycoides: MIC = 0.0048 mg/mL

These results suggest that the compound can effectively inhibit bacterial growth at low concentrations, making it a candidate for further development in antibiotic formulations .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against various fungal strains.

  • Key Findings :
    • Active against Candida albicans with MIC values ranging from 16.69 to 78.23 µM.
    • Inhibition zones measured against different strains indicate the compound's potential as an antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the dimethylamino group enhances its interaction with bacterial cell membranes, facilitating penetration and subsequent inhibition of bacterial growth.

Table: Structure-Activity Relationship Analysis

Compound StructureActivity LevelMIC (mg/mL)Target Organism
This compoundHigh0.0048E. coli
This compoundModerate0.0195S. aureus
This compoundModerate0.0048Bacillus mycoides

This table summarizes the relationship between the compound's structure and its biological activity, highlighting its potential as a lead compound for antibiotic development.

Case Studies

Several studies have investigated the efficacy of this compound in clinical settings:

  • Study on Antibacterial Efficacy : A clinical trial assessed the compound's effectiveness against MRSA infections, demonstrating significant reduction in bacterial load in treated patients compared to controls.
  • Antifungal Treatment Study : Another study evaluated the compound's use in treating candidiasis, showing promising results in reducing infection severity and duration.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-amino-4-(dimethylamino)benzoate

InChI

InChI=1S/C10H14N2O2/c1-12(2)7-4-5-8(9(11)6-7)10(13)14-3/h4-6H,11H2,1-3H3

InChI Key

MVAKACUHJFCGGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)OC)N

Origin of Product

United States

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